Cas no 114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester)
114173-36-3 structure
Product Name:Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
CAS番号:114173-36-3
MF:C16H21NO3
メガワット:275.342844724655
CID:106200
PubChem ID:3623
Update Time:2025-04-18
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- homatropine
- ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- Benzeneacetic acid, α-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester (9CI)
- (.+/-.)-Homatropine
- BDBM82370
- CAS_87-00-3
- NSC60600
- AKOS005605558
- Homoatropine
- NCGC00015489-06
- SCHEMBL23970
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate
- Tropine, mandelate
- Homotropine
- NCGC00162198-01
- 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate
- 1.alpha.H,5.alpha.H-Tropan-3-.alpha.-ol, mandelate
- 114173-36-3
- Benzeneacetic acid, .alpha.-hydroxy-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-(.+/-.)-
- Mandelytropeine
- SDCCGSBI-0050574.P003
- Mandelyltropeine
- Lopac0_000592
- CHEMBL1237117
- SR-01000075900-6
- NCI60_004650
- CCG-204681
- FT-0603300
- 3.alpha.-Hydroxy-1.alpha.H,5.alpha.H-tropanium mandelate (ester)
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate #
- L000927
- NCGC00015489-02
- Mandelic acid, 3d-tropanyl ester
- NCGC00015489-03
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(phenyl)acetate
- NSC_5821
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate
- Homatropin
- NSC-60600
- DTXSID60858968
- NS00127348
-
- インチ: 1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3
- InChIKey: ZTVIKZXZYLEVOL-UHFFFAOYSA-N
- ほほえんだ: O(C(C(C1C=CC=CC=1)O)=O)C1CC2CCC(C1)N2C
計算された属性
- せいみつぶんしりょう: 275.15223
- どういたいしつりょう: 275.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- PSA: 49.77
Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester 関連文献
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
114173-36-3 (Benzeneacetic acid, a-hydroxy-,8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester) 関連製品
- 87-00-3((1R,3R,5S)-8-methyl-8-azabicyclo3.2.1octan-3-yl 2-hydroxy-2-phenylacetate)
- 3736-36-5(Tropine benzilate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Hongxiang Biomedical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量